
Gilteritinib fumarate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ASP2215-Hemifumarat umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung.
Industrielle Produktionsverfahren: Die industrielle Produktion von ASP2215-Hemifumarat beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollen, um die behördlichen Anforderungen für die pharmazeutische Produktion zu erfüllen .
Analyse Chemischer Reaktionen
Reaktionstypen: ASP2215-Hemifumarat unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
Clinical Indications
Gilteritinib fumarate is specifically indicated for:
- Acute Myeloid Leukemia : It is approved for adult patients with relapsed or refractory AML harboring FLT3 mutations .
Phase III Studies
A pivotal Phase III study demonstrated that gilteritinib significantly improves overall survival compared to traditional salvage chemotherapy in patients with FLT3-positive AML. The median overall survival was reported at 9.3 months for gilteritinib versus 5.6 months for chemotherapy, indicating a hazard ratio of 0.637 .
Response Rates
- Overall Response Rate : Approximately 52% in clinical trials.
- Complete Remission : Achieved in about 21% of patients .
Case Studies
Several case studies illustrate the real-world application and effectiveness of this compound:
Case Study Overview
- A study involving seven patients treated with gilteritinib monotherapy highlighted its effectiveness in managing refractory or relapsed FLT3-positive AML. Patients experienced varying degrees of response, with some achieving stable disease and improved clinical status after several cycles of treatment .
- Another retrospective analysis focused on gilteritinib's impact on patient quality of life and manageability during treatment, emphasizing its tolerability compared to traditional therapies .
Safety Profile
While gilteritinib is generally well-tolerated, it is associated with certain adverse effects:
- Common Adverse Events : Include increased liver enzymes (ALT), gastrointestinal disturbances (nausea, diarrhea), and differentiation syndrome, which can manifest as febrile neutropenia and respiratory complications .
- Serious Adverse Reactions : Differentiation syndrome occurs in approximately 2.2% of patients treated with gilteritinib .
Ongoing Research and Future Directions
Research continues to explore the potential applications of gilteritinib beyond AML:
- Investigations are underway to assess its efficacy in combination with other agents such as azacitidine, aiming to enhance treatment outcomes for AML patients .
- Studies are also evaluating its use in other hematologic malignancies and solid tumors where FLT3 mutations may be present.
Data Summary Table
Study Type | Patient Population | Treatment Regimen | Overall Response Rate | Median Overall Survival |
---|---|---|---|---|
Phase III Trial | R/R FLT3-positive AML | Gilteritinib vs Chemotherapy | 52% | 9.3 months |
Retrospective Analysis | Various centers | Gilteritinib Monotherapy | Varied | Stable Disease Achieved |
Case Reports | Selected R/R Patients | Gilteritinib | Varied | Improved Quality of Life |
Wirkmechanismus
ASP2215 hemifumarate exerts its effects by selectively inhibiting the activity of FLT3 and AXL receptor tyrosine kinases. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells. The compound specifically targets FLT3 mutations, including ITD and TKD, which are associated with poor prognosis in acute myeloid leukemia .
Vergleich Mit ähnlichen Verbindungen
Midostaurin: Another FLT3 inhibitor used in the treatment of acute myeloid leukemia.
Quizartinib: A selective FLT3 inhibitor with a similar mechanism of action.
Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases
Uniqueness: ASP2215 hemifumarate is unique in its high selectivity and potency against both FLT3 and AXL receptor tyrosine kinases. Its ability to target multiple mutations within FLT3 makes it a valuable therapeutic option for patients with relapsed or refractory acute myeloid leukemia .
Biologische Aktivität
Gilteritinib fumarate, marketed as Xospata, is a selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations. This compound has shown significant biological activity against various FLT3 mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations. The following sections detail its biological activity, including mechanisms of action, clinical efficacy, and case studies.
Gilteritinib functions by inhibiting the phosphorylation of FLT3 and its downstream signaling pathways, including STAT5, ERK, and AKT. This inhibition leads to reduced proliferation and survival of leukemic cells expressing FLT3 mutations. Additionally, gilteritinib also targets AXL, another receptor tyrosine kinase implicated in AML progression .
Key Mechanisms
- FLT3 Inhibition : Gilteritinib selectively inhibits FLT3 receptor signaling.
- AXL Inhibition : Inhibits AXL signaling which may enhance FLT3 inhibition.
- Induction of Apoptosis : Promotes cell death in leukemic cells expressing FLT3 ITD .
- Metabolic Effects : Reduces glutamine uptake and utilization in leukemic cells, leading to decreased ATP production and increased reactive oxygen species (ROS), contributing to cellular senescence .
Clinical Efficacy
Gilteritinib has been evaluated in multiple clinical trials, demonstrating significant efficacy in patients with relapsed or refractory FLT3-mutated AML.
Efficacy Data from Clinical Trials
Study Phase | Complete Remission Rate | Overall Response Rate | Median Overall Survival |
---|---|---|---|
Phase 1/2 | 41% | 52% | 31 weeks |
Phase III | 21% | Not specified | 9.3 months |
In a pivotal Phase III trial comparing gilteritinib to salvage chemotherapy, gilteritinib demonstrated a median overall survival (OS) of 9.3 months versus 5.6 months for the chemotherapy group, with a statistically significant hazard ratio (HR) of 0.637 .
Adverse Events
While gilteritinib is generally well tolerated, it is associated with certain adverse events:
Adverse Event | All Grades (%) | Grade ≥3 (%) |
---|---|---|
ALT Increased | 82.1 | 12.9 |
Diarrhea | 35.1 | 4.1 |
Nausea | 29.8 | 1.9 |
These adverse events are manageable and often do not necessitate discontinuation of therapy .
Case Studies
Several case studies have documented the real-world application of gilteritinib in treating patients with FLT3-positive AML.
Case Study Highlights
- Patient A : Achieved complete remission after two cycles; however, experienced a rise in bone marrow blasts after six cycles but continued therapy due to good tolerability.
- Patient B : Experienced differentiation syndrome managed with corticosteroids; ultimately stabilized after dose adjustments.
- Patient C : Showed significant improvement in blood counts and clinical status after three months on gilteritinib therapy.
These cases illustrate the variability in patient response and highlight the importance of monitoring and adjusting treatment protocols based on individual patient needs .
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUWHLYTQFUCU-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H92N16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027950 | |
Record name | Gilteritinib fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254053-84-3 | |
Record name | Gilteritinib fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gilteritinib fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GILTERITINIB FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZZ0Z1GJT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.